Methyl 4-hydroxycyclohexanecarboxylate
Description
Significance and Research Context of Cyclohexanecarboxylate (B1212342) Derivatives
Cyclohexanecarboxylate derivatives are a broad class of chemical compounds that feature a six-carbon ring at their core. This structural motif is a common feature in many biologically active molecules, making these derivatives a significant area of study in medicinal chemistry and drug discovery. Researchers have explored this class for its potential in developing new therapeutic agents. For instance, certain derivatives have been investigated for their anti-inflammatory and antitumor properties. The cyclohexane (B81311) framework provides a versatile scaffold that can be modified to influence the compound's physical, chemical, and biological properties, allowing for the fine-tuning of molecules for specific applications.
Overview of the Chemical Compound's Research Relevance as an Intermediate and Building Block
Methyl 4-hydroxycyclohexanecarboxylate serves as a crucial intermediate and building block in organic synthesis. cymitquimica.com Its utility stems from the presence of two reactive functional groups: the hydroxyl group, which can undergo reactions like oxidation or esterification, and the methyl ester group, which can be hydrolyzed to a carboxylic acid. cymitquimica.com The compound exists as two distinct geometric isomers, cis and trans, which have different spatial arrangements of the functional groups. This stereoisomerism is significant as it can influence the properties and reactivity of the molecule and any subsequent products derived from it. cymitquimica.com
Detailed research findings highlight its role as a precursor to other valuable compounds. For example, cis-Methyl 4-hydroxycyclohexanecarboxylate is used in the synthesis of cis-4-hydroxycyclohexanecarboxylic acid. chemicalbook.comchemicalbook.com The parent acid of the corresponding trans-isomer, trans-4-hydroxycyclohexanecarboxylic acid, is employed as a reagent in the preparation of advanced pharmaceutical intermediates, including potential antitumor agents and selective Janus kinase 1 (JAK1) inhibitors. chemicalbook.com This underscores the compound's importance as a foundational molecule for creating more complex and specialized chemical entities for pharmaceutical research.
Physicochemical Properties of this compound Isomers
The following table summarizes key physicochemical data for the cis and trans isomers of this compound.
| Property | cis-Methyl 4-hydroxycyclohexanecarboxylate | trans-Methyl 4-hydroxycyclohexanecarboxylate |
| CAS Number | 3618-03-9 guidechem.comchemicalbook.comachemblock.com | 6125-57-1 achemblock.com |
| Molecular Formula | C₈H₁₄O₃ guidechem.comachemblock.com | C₈H₁₄O₃ achemblock.com |
| Molecular Weight | 158.20 g/mol 3wpharm.com | 158.20 g/mol |
| Boiling Point | 233.3 °C (at 760 Torr) guidechem.com | 125 °C (at 0.3 mmHg) chemicalbook.com |
| Density | 1.121 g/cm³ guidechem.com | 1.10 g/cm³ (at 20°C) |
| Refractive Index | 1.4705 (at 21.5°C) guidechem.com | 1.47 (at 20°C) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDYVXROZHFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169830 | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17449-76-2, 6125-57-1 | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Methyl 4 Hydroxycyclohexanecarboxylate
Diverse Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxycyclohexanecarboxylate can be achieved through several distinct strategies, each offering unique advantages in terms of starting materials, reaction conditions, and achievable stereoselectivity.
Esterification-Based Syntheses from Carboxylic Acids
A direct and classical approach to synthesizing this compound is through the Fischer-Speier esterification of 4-hydroxycyclohexanecarboxylic acid. masterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727), which serves as both the reactant and the solvent, to drive the equilibrium towards the formation of the methyl ester and water. masterorganicchemistry.commasterorganicchemistry.com
The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or alternatively, solid acid catalysts. youtube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com High yields can be achieved by using a large excess of methanol and/or by removing water as it is formed. masterorganicchemistry.com
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| 4-Hydroxycyclohexanecarboxylic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | This compound |
Hydrogenation and Cyclization Approaches
An alternative and widely used industrial method involves the catalytic hydrogenation of an aromatic precursor, methyl 4-hydroxybenzoate (B8730719). This process reduces the aromatic ring to a cyclohexane (B81311) ring while preserving the ester and hydroxyl functional groups. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the stereochemistry of the product (the cis/trans ratio).
Commonly employed catalysts include noble metals such as ruthenium (Ru) and rhodium (Rh) on various supports like alumina (B75360) (Al₂O₃) or carbon. google.com The reaction is typically carried out under high pressure of hydrogen gas and at elevated temperatures. google.com For instance, the hydrogenation of p-hydroxybenzoic acid using a catalyst in a high-pressure reactor can yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, which can then be esterified. google.com The stereochemical outcome is influenced by the catalyst, solvent, and reaction temperature, with different conditions favoring either the cis or trans isomer. For example, ruthenium catalysts are often used to produce cis-alkylcyclohexanols from the corresponding alkylphenols. google.com
Table 2: Catalysts and Conditions for Hydrogenation of Aromatic Precursors
| Aromatic Precursor | Catalyst | Support | Pressure (H₂) | Temperature | Primary Product Stereochemistry |
|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | Ruthenium (Ru) | Al₂O₃ | High | Elevated | Often favors cis isomer |
| Methyl 4-hydroxybenzoate | Rhodium (Rh) | Carbon (C) | High | Elevated | Can be tuned for cis or trans |
| p-Hydroxybenzoic acid | Palladium (Pd) then Ruthenium (Ru) | Al₂O₃ | High | Elevated | Mixture, favors cis |
Diels-Alder Cycloaddition Strategies for Cyclohexene (B86901) Precursors
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a robust method for constructing the six-membered cyclohexene ring with a high degree of control over regiochemistry and stereochemistry. cerritos.edunih.govslideshare.netresearchgate.net This strategy involves reacting a conjugated diene with a substituted alkene (dienophile) to form a cyclohexene derivative, which can then be further functionalized to yield the target molecule.
A relevant example is the reaction between a 1-amino-3-siloxy-1,3-butadiene (a diene) and methyl acrylate (B77674) (a dienophile). orgsyn.org This reaction proceeds under mild conditions to afford a cycloadduct with the required carbon skeleton and ester functionality. orgsyn.org The resulting silyl (B83357) enol ether and amino group can then be manipulated. For instance, hydrolysis of the silyl enol ether followed by reduction of the resulting ketone and removal of the amino group would lead to the desired 4-hydroxycyclohexanecarboxylate structure. The versatility of the Diels-Alder reaction allows for the synthesis of a wide variety of substituted cyclohexenes by simply changing the diene and dienophile. nih.govorgsyn.org
Regioselective Functionalization Techniques
The synthesis of this compound inherently relies on regioselective reactions that place the hydroxyl and ester groups at the C4 and C1 positions, respectively. Beyond the primary synthetic routes like hydrogenation and Diels-Alder reactions which establish this regiochemistry, other techniques can be employed on pre-existing cyclohexane scaffolds.
For instance, a cascade inter–intramolecular double Michael addition can be used to create highly functionalized cyclohexanones with specific substitution patterns. While not a direct synthesis of the target ester, these methods highlight the strategies used to control substituent placement on a six-membered ring. beilstein-journals.org The ability to selectively introduce functional groups onto a cyclohexane ring is fundamental in organic synthesis and allows for the construction of complex molecules from simpler starting materials. acs.org
Development of Stereoselective and Chiral Syntheses
Producing enantiomerically pure forms of this compound is crucial for many pharmaceutical applications. This has driven the development of stereoselective synthetic methods, with enzymatic biotransformations being a particularly powerful approach.
Enzymatic Biotransformations for Stereocontrol
Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic mixtures. nih.govnih.govresearchgate.net Kinetic resolution separates enantiomers based on their different reaction rates with an enzyme. In the context of this compound, a racemic mixture of the cis or trans isomer could be resolved using a lipase (B570770).
The process typically involves the enantioselective acylation of the hydroxyl group. A racemic mixture of the alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Lipase from Candida antarctica (CAL-B). researchgate.net The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer as the acetate (B1210297) ester and the other, unreacted enantiomer as the alcohol. These two compounds can then be separated chromatographically. Alternatively, the racemic ester can be hydrolyzed by a lipase in an aqueous medium, where the enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). researchgate.net
Table 3: Principles of Enzymatic Kinetic Resolution
| Method | Substrate | Enzyme (Example) | Reagent | Separated Products |
|---|---|---|---|---|
| Enantioselective Acylation | (±)-Methyl 4-hydroxycyclohexanecarboxylate | Lipase (e.g., CAL-B) | Acyl Donor (e.g., Vinyl Acetate) | (R)-Acetate Ester + (S)-Alcohol |
| Enantioselective Hydrolysis | (±)-Methyl 4-acetoxycyclohexanecarboxylate | Lipase (e.g., CRL) | Water | (R)-Alcohol + (S)-Acetate Ester |
Asymmetric Catalysis in Ring Formation
The asymmetric synthesis of the substituted cyclohexane ring of this compound can be approached through several catalytic strategies, primarily involving the stereocontrolled hydrogenation of an aromatic precursor or the desymmetrization of a prochiral cyclohexene derivative.
One of the most direct routes involves the asymmetric hydrogenation of methyl 4-hydroxybenzoate. This transformation is typically achieved using chiral transition metal catalysts, most notably those based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, ruthenium catalysts bearing chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands have been successfully employed in the asymmetric hydrogenation of various aromatic substrates. Under hydrogen pressure, the catalyst facilitates the stereoselective addition of hydrogen to the benzene (B151609) ring, yielding the chiral cyclohexane core. The reaction conditions, including solvent, temperature, and pressure, are optimized to maximize both conversion and enantiomeric excess (ee).
Another powerful approach is the enantioselective desymmetrization of a prochiral starting material, such as a cyclohexene-1,4-dicarboxylate derivative. Organocatalysis has emerged as a particularly effective tool for such transformations. Chiral Brønsted acids, for example, can catalyze the formal cycloaddition reactions of bicyclo[1.1.0]butanes with N-aryl imines under mild conditions, generating chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). nih.gov While not a direct synthesis of the target molecule, this methodology showcases the potential of organocatalysis in creating chiral cyclohexane systems from prochiral precursors. The catalyst, often a confined imidodiphosphorimidate (IDPi), creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Diastereoselective and Enantioselective Synthetic Pathways
The presence of two substituents on the cyclohexane ring of this compound gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Consequently, synthetic strategies must control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.
A common diastereoselective approach is the reduction of methyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of the reduction of the ketone functionality is influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to the preferential formation of the cis-isomer where the hydroxyl and methyl ester groups are on the same side of the ring. Conversely, smaller reducing agents, like sodium borohydride (B1222165), may show less diastereoselectivity.
For enantioselective synthesis, the Diels-Alder reaction is a powerful tool for constructing the cyclohexane ring with controlled stereochemistry. The cycloaddition of a diene, such as Danishefsky's diene, to an acrylate dienophile can yield a cyclohexene adduct with defined relative stereochemistry. Subsequent selective transformations of the functional groups on this adduct can then lead to the desired stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a related analogue. rsc.org The stereochemistry of the final product is dictated by the stereochemistry of the Diels-Alder adduct and the stereochemical course of the subsequent transformations.
Resolution Techniques for Chiral Isomers
When a synthesis results in a racemic mixture of this compound, resolution techniques are employed to separate the enantiomers.
Classical Resolution via Diastereomeric Salt Formation: This method typically involves the hydrolysis of the racemic ester to the corresponding carboxylic acid, 4-hydroxycyclohexanecarboxylic acid. The racemic acid is then reacted with a chiral amine, such as brucine, strychnine, or a synthetic chiral amine like (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure 4-hydroxycyclohexanecarboxylic acid, which can then be re-esterified to yield the desired enantiomer of this compound.
Enzymatic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity. mdpi.comnih.gov In the case of racemic this compound, a lipase can selectively catalyze the hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically enriched ester and the carboxylic acid can then be separated. The efficiency of the resolution is dependent on the choice of lipase, the solvent, and the reaction conditions. Lipases such as those from Aspergillus niger or Pseudomonas sp. have shown high enantioselectivities in the resolution of various carboxylic acid esters. nih.gov
Interactive Table: Comparison of Resolution Techniques
| Technique | Principle | Resolving Agent/Catalyst | Separation Method |
| Classical Resolution | Formation of diastereomers with different physical properties. | Chiral amines (e.g., (R)-1-phenylethylamine) or chiral acids. | Fractional crystallization. |
| Enzymatic Resolution | Enantioselective catalysis by an enzyme. | Lipases (e.g., from Aspergillus niger). | Separation of ester and acid (e.g., extraction). |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.
Catalyst Development for Environmentally Benign Processes
A key focus of green chemistry is the development of catalysts that are efficient, selective, and environmentally benign. In the synthesis of 4-hydroxycyclohexanecarboxylic acid, a precursor to the methyl ester, a significant advancement has been the use of heterogeneous catalysts for the hydrogenation of p-hydroxybenzoic acid. A patented method describes the use of a ruthenium on carbon (Ru/C) catalyst for this hydrogenation, which can be performed in water as a solvent. google.com This approach avoids the use of hazardous organic solvents and allows for the easy separation and recycling of the catalyst, which is a key principle of green chemistry. The process yields a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, which can then be isomerized to the desired trans-isomer. google.com
Atom Economy and Waste Reduction in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning that all the atoms of the reactants are incorporated into the final product.
The synthesis of the cyclohexane ring via a Diels-Alder reaction is an excellent example of a reaction with high atom economy. For instance, the reaction between a diene and a dienophile to form a cyclohexene derivative is a [4+2] cycloaddition where all the atoms of the reactants are incorporated into the product. This approach is highly atom-economical and generates minimal waste.
Atom Economy Calculation for Hydrogenation of Methyl 4-Hydroxybenzoate:
Reactants: Methyl 4-hydroxybenzoate (C₈H₈O₃, MW = 152.15 g/mol ) + 3 H₂ (MW = 2.02 g/mol each, total = 6.06 g/mol )
Product: this compound (C₈H₁₄O₃, MW = 158.20 g/mol )
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy (%) = (158.20 / (152.15 + 6.06)) x 100 ≈ 99.9%
This high atom economy signifies a very efficient process in terms of atom utilization, a core principle of green chemistry.
Derivatization Strategies for Functional Group Transformations
The presence of both a hydroxyl and a methyl ester group in this compound allows for a wide range of derivatization reactions to synthesize more complex molecules.
Reactions of the Hydroxyl Group:
Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Reactions of the Methyl Ester Group:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible. rsc.org
Amide Formation: The ester can be converted into an amide by reaction with an amine. This reaction can be catalyzed by boric acid or other catalysts and is a fundamental transformation in organic synthesis. orgsyn.orgrsc.orgyoutube.com
Interactive Table: Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Hydroxyl | Acylation | Acyl chloride, base | Ester |
| Hydroxyl | Etherification | Base, alkyl halide | Ether |
| Methyl Ester | Hydrolysis | Acid or base | Carboxylic acid |
| Methyl Ester | Amide Formation | Amine, catalyst | Amide |
Oxidation and Reduction Pathways of the Hydroxyl and Ester Groups
The presence of both a secondary alcohol and an ester functional group allows for selective oxidation and reduction reactions, leading to the formation of valuable synthetic intermediates.
Oxidation of the Hydroxyl Group: The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding methyl 4-oxocyclohexanecarboxylate. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of common oxidizing agents. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid), or Swern oxidation conditions are typically employed for this purpose. The resulting keto-ester, methyl 4-oxocyclohexanecarboxylate, is a versatile intermediate for further synthetic manipulations. achemblock.comrsc.org
Reduction of the Ester Group: The methyl ester group can be selectively reduced to a primary alcohol, affording (4-hydroxycyclohexyl)methanol. This conversion requires strong reducing agents, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. libretexts.org Sodium borohydride (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters but could be used for the reduction of the ketone if the hydroxyl group were first oxidized. libretexts.org The diol product of the ester reduction is a useful building block in polymer chemistry and for the synthesis of other difunctionalized cyclohexane derivatives.
| Reaction Type | Functional Group | Reagent Examples | Product |
| Oxidation | Hydroxyl (-OH) | PCC, Jones Reagent | Ketone (=O) |
| Reduction | Ester (-COOCH₃) | LiAlH₄ | Primary Alcohol (-CH₂OH) |
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group of this compound is a poor leaving group in itself. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, a wide range of nucleophiles can be introduced at the C-4 position of the cyclohexane ring.
The general two-step process is as follows:
Activation of the Hydroxyl Group: The hydroxyl group is reacted with an electrophile, such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, to form a tosylate. This transforms the leaving group from hydroxide (B78521) (HO⁻) to the much more stable tosylate anion (TsO⁻).
Nucleophilic Attack: A nucleophile (Nu⁻) can then displace the tosylate group. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center.
A variety of nucleophiles can be employed in this reaction, including halides (Cl⁻, Br⁻, I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻), leading to a diverse array of 4-substituted cyclohexanecarboxylate (B1212342) derivatives. For example, reaction with sodium azide would yield methyl 4-azidocyclohexanecarboxylate, a precursor for the synthesis of amino derivatives.
| Step | Description | Reagent Example | Intermediate/Product |
| 1. Activation | Conversion of the hydroxyl group to a good leaving group. | p-Toluenesulfonyl chloride (TsCl) | Methyl 4-(tosyloxy)cyclohexanecarboxylate |
| 2. Substitution | Displacement of the leaving group by a nucleophile. | Sodium Azide (NaN₃) | Methyl 4-azidocyclohexanecarboxylate |
Halogenation and Fluorination Studies on the Cyclohexane Ring
Direct halogenation of the saturated cyclohexane ring of this compound typically proceeds through a free-radical mechanism. This type of reaction is initiated by UV light or a radical initiator and is generally not very selective, leading to a mixture of mono- and poly-halogenated products at various positions on the ring. The reactivity of the C-H bonds towards radical abstraction is tertiary > secondary > primary. In this molecule, all ring protons (except at C-1 and C-4) are on secondary carbons, which can lead to complex product mixtures.
More specific halogenation can be achieved by targeting the functional groups. For instance, the hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Fluorination of such molecules is often more challenging and requires specialized reagents. Deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST), can be used to replace the hydroxyl group with fluorine, yielding methyl 4-fluorocyclohexanecarboxylate. These fluorinated analogues are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.
Amination and Amide Formation for Amino Acid Analogues
The synthesis of amino acid analogues based on the 4-hydroxycyclohexanecarboxylate scaffold is an area of significant interest. This can be achieved through several synthetic routes.
Amination: One common method for introducing an amino group is via the nucleophilic substitution of an activated hydroxyl group, as described in section 2.4.2. For example, the displacement of a tosylate with azide, followed by reduction of the resulting azide, yields the corresponding amine, methyl 4-aminocyclohexanecarboxylate. nih.gov Another route is reductive amination of the corresponding ketone, methyl 4-oxocyclohexanecarboxylate, with ammonia (B1221849) or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Amide Formation: Once the amino group is in place, or by using the ester functionality, various amide derivatives can be formed. The ester group of this compound can undergo aminolysis (reaction with an amine) to form the corresponding amide. This reaction is often slow and may require heating or catalysis.
Alternatively, the carboxylic acid (obtained by hydrolysis of the ester) can be coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide bond. nih.gov These methods are fundamental in the synthesis of peptidomimetics and other biologically active molecules. rsc.orgnih.gov
Ring Modification and Rearrangement Studies
The cyclohexane ring of this compound can be subject to various modifications and rearrangements, although specific studies on this exact molecule are not extensively documented. General principles of organic chemistry suggest several possibilities.
Ring-Opening Reactions: Under strong oxidative conditions, the cyclohexane ring can be cleaved. For example, oxidation with hot potassium permanganate (B83412) or ozone could potentially lead to the formation of dicarboxylic acid derivatives.
Rearrangement Reactions: Rearrangements often occur via carbocationic intermediates. For instance, if the hydroxyl group is protonated and leaves as water, a secondary carbocation is formed at C-4. This carbocation could potentially undergo a hydride shift to form a more stable carbocation, although in this symmetrical system, such a shift would be degenerate.
A more relevant potential rearrangement is the Pinacol rearrangement. libretexts.org If this compound were to be converted into a 1,2-diol (for example, by epoxidation of an unsaturated precursor followed by hydrolysis), acid-catalyzed dehydration could lead to a ring contraction, forming a cyclopentyl ketone. Such skeletal rearrangements are powerful tools for accessing different ring systems from readily available starting materials.
Elucidating Chemical Reactivity and Reaction Mechanisms of Methyl 4 Hydroxycyclohexanecarboxylate
Influence of Ester and Hydroxyl Functionalities on Reactivity
The reactivity of methyl 4-hydroxycyclohexanecarboxylate is a composite of the individual reactivities of the alcohol and ester functionalities, significantly modulated by their stereochemical relationship (cis or trans) and their conformational preferences (axial or equatorial) on the cyclohexane (B81311) chair.
The hydroxyl group, being a site of protonation and a potential nucleophile or leaving group, imparts polarity to the molecule. Its orientation has a profound impact on reaction rates. For instance, axial alcohols in cyclohexane systems are often oxidized at a faster rate than their equatorial counterparts. This acceleration is attributed to the relief of steric strain in the transition state as the hybridization of the carbon atom changes from sp³ to sp². Conversely, the ester group's reactivity, particularly in saponification, is also sterically sensitive. Equatorial esters are generally more accessible to nucleophilic attack and thus hydrolyze faster than the more sterically hindered axial esters.
The two functional groups can also exert electronic influence on each other. Intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen is possible, particularly in the cis isomer, which can affect the electron density and, consequently, the reactivity of both groups. This interaction can influence the acidity of the hydroxyl proton and the electrophilicity of the ester carbonyl.
Stereoelectronic Effects on Reaction Kinetics and Selectivity
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the chemical behavior of this compound. wikipedia.org These effects are distinct from purely steric or electronic effects and are fundamental to understanding the molecule's conformational preferences and the selectivity of its reactions. wikipedia.org
A key stereoelectronic effect at play is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In the context of the cyclohexane ring, the orientation of the C-O bond of the hydroxyl group and the C-C bonds of the ester substituent relative to the ring's C-H and C-C bonds can lead to stabilizing or destabilizing interactions. For example, an anti-periplanar arrangement between a C-H bond and a C-O anti-bonding orbital (σC-H → σ*C-O) can stabilize the conformation.
These subtle orbital interactions influence the ground-state energies of the cis and trans isomers and their respective chair conformers. More importantly, they affect the energy of transition states for various reactions. For instance, the departure of a leaving group or the approach of a nucleophile can be favored from a specific trajectory that allows for optimal orbital overlap with the developing transition state. This can dictate whether a reaction proceeds, for example, via an axial or equatorial attack, thereby controlling the stereochemical outcome.
Mechanistic Pathways of Key Transformations
The combined presence of the hydroxyl and ester groups allows for a variety of chemical transformations, each with a distinct mechanistic pathway.
Hydrolysis Mechanisms of the Methyl Ester Group
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The mechanisms, while both involving nucleophilic acyl substitution, differ in their specifics.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the elimination of methanol (B129727) to yield the carboxylic acid and regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The collapse of this intermediate results in the departure of the methoxide (B1231860) ion, which is a stronger base than the hydroxide ion. The methoxide ion then deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion and forming the carboxylate salt. Acidic workup is required to obtain the neutral carboxylic acid.
The rate of hydrolysis can be influenced by the stereochemistry of the ester group. Equatorial esters are typically more readily hydrolyzed under basic conditions due to better accessibility for the incoming nucleophile compared to their more sterically hindered axial counterparts.
Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes
While the ester group itself is generally resistant to catalytic hydrogenation under mild conditions, any unsaturation present in the cyclohexane ring can be readily reduced. The mechanism of catalytic hydrogenation typically involves a heterogeneous catalyst, such as platinum or palladium on a carbon support. youtube.comyoutube.com
The reaction occurs on the surface of the metal catalyst. youtube.com Dihydrogen (H₂) is adsorbed onto the metal surface, and the H-H bond is weakened. youtube.com The unsaturated cyclohexane derivative then adsorbs onto the surface, and the two hydrogen atoms are delivered to the same face of the double bond in a syn-addition. youtube.com This stereospecificity is a hallmark of heterogeneous catalytic hydrogenation. youtube.com
The stereochemical outcome of the hydrogenation is influenced by the steric hindrance around the double bond. The substrate will preferentially adsorb onto the catalyst from its less sterically hindered face. Therefore, the approach of the double bond to the catalyst surface will dictate which diastereomer is formed as the major product.
Mechanisms of Cyclization and Ring-Forming Reactions
A significant reaction pathway available to this compound, particularly after hydrolysis to the corresponding 4-hydroxycyclohexanecarboxylic acid, is intramolecular cyclization to form a lactone (a cyclic ester). askfilo.combrainly.inchegg.com The feasibility of this reaction is highly dependent on the stereochemistry of the starting material. askfilo.combrainly.inchegg.com
The cis-isomer of 4-hydroxycyclohexanecarboxylic acid readily undergoes lactonization upon heating. askfilo.combrainly.inchegg.com In its preferred chair conformation, the hydroxyl and carboxylic acid groups can both occupy positions (e.g., one axial and one equatorial in a boat-like transition state, or through ring flipping) that bring them into close spatial proximity, facilitating an intramolecular Fischer esterification. The hydroxyl group acts as a nucleophile, attacking the protonated carbonyl of the carboxylic acid, leading to the formation of a six-membered lactone ring and the elimination of a water molecule. tutorchase.com
In contrast, the trans-isomer does not readily form a lactone. askfilo.combrainly.inchegg.com In its stable diequatorial chair conformation, the hydroxyl and carboxylic acid groups are positioned on opposite sides of the ring and are too far apart for an intramolecular reaction to occur.
Superelectrophilic Transformations and Molecular Rearrangements
Under strongly acidic or "superacidic" conditions, the functional groups of this compound can be activated to undergo transformations not observed under normal conditions. nih.goveurekaselect.com While specific studies on this compound are scarce, plausible reaction pathways can be inferred from the known reactivity of alcohols and esters in such media.
Protonation of the hydroxyl group by a superacid can lead to the formation of an oxonium ion, which can then depart as a water molecule to generate a secondary carbocation at the C-4 position. This highly reactive carbocationic intermediate can then undergo a variety of subsequent reactions. These may include:
Hydride shifts: Migration of a hydride ion from an adjacent carbon to the carbocationic center to form a more stable carbocation.
Alkyl shifts (ring contraction/expansion): Rearrangement of the carbon skeleton.
Reaction with nucleophiles: If a nucleophile is present, it can be trapped by the carbocation.
Elimination: Loss of a proton to form a double bond within the cyclohexane ring.
Similarly, the ester group can be protonated, potentially leading to cleavage or other rearrangements. The generation of these highly reactive, or "superelectrophilic," intermediates opens up pathways to complex molecular rearrangements that are not accessible through conventional synthetic methods.
Stereochemical Investigations: Isomerism and Conformational Analysis
Cis/Trans Isomerism and Interconversion Studies of 4-Hydroxycyclohexanecarboxylate Derivatives
Methyl 4-hydroxycyclohexanecarboxylate exists as two geometric isomers: cis and trans. In the cis isomer, the hydroxyl and methoxycarbonyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. cymitquimica.com The trans isomer is generally the more thermodynamically stable of the two.
The conversion of the less stable cis isomer to the more stable trans isomer, a process known as epimerization, can be induced under certain conditions. Studies on related 4-substituted cyclohexanecarboxylic acids have shown that heating in the presence of a base, such as potassium hydroxide (B78521) or sodium alkoxide, can efficiently drive the isomerization towards the more stable trans form. google.comgoogle.comgoogleapis.com For instance, a mixture of cis and trans 4-hydroxycyclohexanecarboxylic acid can be heated with a catalyst like sodium alkoxide to achieve a product with over 90% of the trans isomer. google.com Similarly, heating 4-lower alkyl-cyclohexanecarboxylic acid with potassium hydroxide at temperatures between 130°C and 220°C has been shown to yield the trans form in high purity (98.4% to 99.8%). google.com Acid-catalyzed epimerization has also been observed; for example, when a trans carboxylic acid was esterified using ethanol (B145695) containing concentrated sulfuric acid, some conversion to the cis isomer occurred. wmich.edu
The equilibrium ratio between the isomers is dictated by their relative thermodynamic stabilities. For many 1,4-disubstituted cyclohexanes, the equilibrium mixture favors the trans isomer. For example, the epimerization of methyl esters of 4-isopropyl-cyclohexanecarboxylic acid using sodium hydride at 150°C results in an equilibrium mixture with a trans:cis ratio of 85:15. googleapis.com
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not planar and adopts several conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain. libretexts.org In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). fiveable.me Substituents in the equatorial position are generally more stable due to reduced steric hindrance. libretexts.org
For 1,4-disubstituted cyclohexanes like this compound, the conformational preferences of the cis and trans isomers differ significantly:
Cis Isomer : This isomer exists as two rapidly interconverting chair conformations. In each conformation, one substituent is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). spcmc.ac.in
Trans Isomer : This isomer also has two chair conformations. One has both substituents in equatorial positions (diequatorial or e,e), and the other has both in axial positions (diaxial or a,a). spcmc.ac.in
The diequatorial (e,e) conformation of the trans isomer is substantially more stable than the diaxial (a,a) conformation, as it avoids significant steric strain caused by 1,3-diaxial interactions. libretexts.org Consequently, the trans isomer exists almost exclusively in the diequatorial conformation. The cis isomer, being locked in an axial-equatorial arrangement, is inherently less stable than the diequatorial trans isomer. fiveable.me
| Isomer | Possible Conformations | Relative Stability | Predominant Conformation |
|---|---|---|---|
| Cis | axial-equatorial (a,e) ⇌ equatorial-axial (e,a) | Less Stable | Mixture of two interconverting (a,e) conformers |
| Trans | diequatorial (e,e) ⇌ diaxial (a,a) | More Stable | diequatorial (e,e) |
Impact of Substituents on Stereochemical Control and Isomer Ratios
The relative stability of the different conformers is determined by the steric bulk of the substituents. Larger, bulkier groups experience greater steric strain in the axial position due to unfavorable 1,3-diaxial interactions. libretexts.org Therefore, the conformation that places the larger substituent in the equatorial position is generally favored. libretexts.org
In this compound, the two substituents are the hydroxyl (-OH) group and the methoxycarbonyl (-COOCH₃) group. The methoxycarbonyl group is sterically bulkier than the hydroxyl group.
For the cis isomer , there are two possible chair conformers: one with an axial -OH and an equatorial -COOCH₃, and another with an equatorial -OH and an axial -COOCH₃. The equilibrium will favor the conformer where the bulkier methoxycarbonyl group occupies the more spacious equatorial position. spcmc.ac.in
For the trans isomer , the diequatorial conformation is strongly preferred, as it allows both bulky groups to reside in the favored equatorial positions, minimizing steric interactions. libretexts.org
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.
| Isomer | Favored Conformer | Reason |
|---|---|---|
| Cis | -COOCH₃ equatorial, -OH axial | The bulkier -COOCH₃ group avoids the sterically hindered axial position. spcmc.ac.in |
| Trans | -COOCH₃ equatorial, -OH equatorial | Both groups occupy the most stable equatorial positions, minimizing overall steric strain. libretexts.org |
Stereoselective Formation and Isolation of Isomers
The synthesis of this compound is often achieved through the catalytic hydrogenation of methyl 4-hydroxybenzoate (B8730719). The conditions of this reaction, such as the choice of catalyst, temperature, and pressure, can influence the resulting ratio of cis to trans isomers. High temperatures can favor the formation of the more thermodynamically stable trans isomer by promoting in-situ epimerization. google.com
Once a mixture of isomers is formed, they can be separated using standard laboratory techniques. Due to differences in their physical properties, such as polarity and boiling point, which arise from their different shapes and dipole moments, methods like fractional crystallization and column chromatography are effective for isolation. wmich.edugoogle.com For example, a method for preparing pure trans-4-hydroxycyclohexanecarboxylic acid involves an initial hydrogenation to produce a cis/trans mixture, followed by a base-catalyzed isomerization to enrich the trans isomer, and a final recrystallization step to achieve high purity. google.com Another patent describes separating cis and trans isomers of a cyclohexane diamine derivative by converting them to dihydrochloride (B599025) salts and using fractional crystallization, taking advantage of their different solubilities. google.com
Computational and Theoretical Chemistry in Research on Methyl 4 Hydroxycyclohexanecarboxylate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. These descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), are derived from the HOMO and LUMO energies and are instrumental in predicting how the molecule will interact with other chemical species. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. scirp.org These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (favorable for electrophilic attack) and electron-poor regions (favorable for nucleophilic attack). scirp.org For Methyl 4-hydroxycyclohexanecarboxylate, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic interaction. researchgate.netscirp.org
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -9.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | 1.5 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 11.0 | Chemical reactivity and stability |
| Ionization Potential | IP | -EHOMO | 9.5 | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | -1.5 | Energy released when an electron is added |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 | Power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.5 | Resistance to change in electron distribution |
| Chemical Softness | S | 1/(2η) | 0.09 | Reciprocal of hardness, indicates reactivity |
Note: The values in this table are representative examples for a molecule of this type and are used for illustrative purposes.
Molecular Modeling and Docking Studies for Structure-Activity Relationships
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govresearchgate.net These methods are particularly crucial in medicinal chemistry for understanding how a potential drug molecule (a ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. ekb.eg
The process begins with generating a three-dimensional model of both the ligand and the target receptor. Docking algorithms then systematically explore various possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a force field that estimates the binding energy. frontiersin.org This score typically accounts for steric, electrostatic, and hydrophobic interactions. nih.gov
For this compound, key structural features influencing its binding would be:
The Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues in a receptor's active site.
The Ester (-COOCH₃) Group: The carbonyl oxygen can act as a hydrogen bond acceptor.
The Cyclohexane (B81311) Ring: This nonpolar scaffold can engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov
The development of a QSAR model involves several key steps:
Data Set Assembly: A series of structurally related compounds, known as analogues of a lead compound like this compound, is synthesized, and their biological activity (e.g., inhibitory concentration, IC₅₀) is measured experimentally. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Steric descriptors: Molar refractivity (MR), molecular volume.
Electronic descriptors: Hammett constants (σ), dipole moment.
Hydrophobic descriptors: Partition coefficient (logP), π constants.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net
For instance, a hypothetical QSAR study on derivatives of this compound might explore how adding different substituents to the cyclohexane ring affects a specific biological activity.
| Compound | Substituent (R) | logP (Hydrophobicity) | MR (Molar Refractivity) | σ (Electronic Effect) | pIC₅₀ (Activity) |
| 1 | -H | 1.35 | 43.5 | 0.00 | 5.2 |
| 2 | -F | 1.49 | 43.4 | 0.06 | 5.4 |
| 3 | -Cl | 2.06 | 48.5 | 0.23 | 5.8 |
| 4 | -CH₃ | 1.85 | 48.1 | -0.17 | 5.6 |
| 5 | -CF₃ | 2.23 | 48.6 | 0.54 | 6.3 |
Note: This table presents hypothetical data for illustrative purposes to show the relationship between descriptors and activity.
The resulting QSAR equation, such as pIC₅₀ = c₀ + c₁(logP) + c₂(MR) + c₃(σ), allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. frontiersin.org
Kinetic and Thermodynamic Calculations for Reaction Pathways
Computational chemistry provides powerful methods for investigating the mechanisms of chemical reactions, including the calculation of kinetic and thermodynamic parameters. For this compound, these calculations can predict the feasibility of different reaction pathways, identify transition states, and determine reaction rates.
Thermodynamic calculations focus on the energy differences between reactants, intermediates, and products. By computing properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can determine whether a reaction is favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) under specific conditions.
Kinetic calculations focus on the energy barriers that must be overcome for a reaction to proceed. The key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. nih.gov
For example, theoretical studies on the oxidation of the hydroxyl group in this compound to a ketone could involve:
Modeling the 3D structures of the reactant, the oxidizing agent, the transition state, and the product.
Calculating the Gibbs free energy of the reaction (ΔGrxn) to determine its spontaneity.
Calculating the activation energy (Ea) to predict the reaction rate.
These calculations are particularly useful for comparing competing reaction pathways. For instance, in the combustion or pyrolysis of related molecules like methylcyclohexane, computational studies have been used to develop detailed kinetic models that describe the complex network of elementary reactions, including hydrogen abstraction, ring-opening, and decomposition. researchgate.netarxiv.org
| Reaction Parameter | Symbol | Calculated Value (kJ/mol) | Significance |
| Enthalpy of Reaction | ΔHrxn | -150 | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction | ΔGrxn | -165 | Indicates a spontaneous reaction. |
| Activation Energy | Ea | 85 | Energy barrier determining the reaction rate. |
| Free Energy of Activation | ΔG‡ | 90 | Free energy barrier to the transition state. |
Note: The values in this table are hypothetical for a representative reaction of this compound.
NMR Calculations for Absolute Configuration Elucidation
This compound possesses stereocenters, meaning it can exist as different stereoisomers (e.g., cis/trans isomers, and each of these can have enantiomers). Determining the absolute configuration of a specific isomer is crucial, as different stereoisomers can have vastly different biological activities. While experimental techniques like X-ray crystallography are definitive, they require suitable crystals, which are not always available. nih.gov
Computational NMR spectroscopy has emerged as a powerful complementary tool. The methodology involves using quantum chemical methods, often DFT, to calculate the magnetic shielding tensors for each nucleus in a molecule. These tensors are then converted into NMR chemical shifts (δ) and spin-spin coupling constants (J).
The process for elucidating absolute configuration using NMR calculations typically follows these steps:
Generate 3D models for all possible stereoisomers of the molecule .
Perform a conformational search for each isomer to identify the lowest energy conformers.
For each low-energy conformer, calculate the NMR chemical shifts (e.g., ¹H and ¹³C) and coupling constants.
Calculate a Boltzmann-averaged spectrum for each isomer based on the relative energies of its conformers.
Compare the calculated spectra for each possible isomer with the experimental NMR spectrum.
The isomer whose calculated spectrum most closely matches the experimental data is assigned as the correct structure. This comparison can be done by examining key differences in chemical shifts or by using statistical metrics like the mean absolute error (MAE). This approach is highly effective for distinguishing between diastereomers (like cis and trans isomers) and can also be used for enantiomers if the molecule is first derivatized with a chiral agent (e.g., Mosher's acid) to create diastereomeric complexes whose NMR spectra are distinct and can be computationally modeled. youtube.comresearchgate.net
Advanced Spectroscopic and Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl 4-hydroxycyclohexanecarboxylate. It allows for the detailed investigation of the molecular framework and the stereochemical relationship between the hydroxyl and methoxycarbonyl substituents.
Proton NMR (¹H NMR) spectroscopy is a powerful tool for monitoring the progress of reactions that produce this compound, such as the esterification of 4-hydroxycyclohexanecarboxylic acid or the reduction of methyl 4-oxocyclohexanecarboxylate. By observing the appearance of characteristic signals for the methoxy (B1213986) (-OCH₃) and cyclohexyl protons, researchers can track the conversion of reactants to products in real-time.
Furthermore, ¹H NMR is instrumental in determining the ratio of cis and trans isomers in a sample. The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring, particularly the protons at C1 and C4, are sensitive to their spatial orientation. In the cis isomer, both the hydroxyl and methoxycarbonyl groups can be either axial or equatorial, leading to a conformational equilibrium. In the trans isomer, one group is axial while the other is equatorial. These conformational differences result in distinct NMR spectra for each isomer, allowing for their quantification.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers
| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |
| -OCH₃ | ~3.67 | ~3.67 |
| H1 | Variable (axial vs. equatorial) | Variable (axial vs. equatorial) |
| H4 | Variable (axial vs. equatorial) | Variable (axial vs. equatorial) |
| Cyclohexyl CH₂ | 1.20 - 2.20 | 1.20 - 2.20 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for the unambiguous assignment of proton and carbon signals, which is especially useful for the complex cyclohexyl ring system.
COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the cyclohexane ring protons.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connections within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish longer-range correlations (2-3 bonds), for instance, between the methoxy protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for confirming the cis or trans stereochemistry of the substituents.
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number of carbon environments. The chemical shifts of the carbon atoms are influenced by their local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~175 |
| C1 | ~40-45 |
| C4 | ~65-70 |
| Cyclohexyl CH₂ | ~25-35 |
| -OCH₃ | ~51 |
Note: The exact chemical shifts will differ between the cis and trans isomers due to stereochemical effects.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound (158.20 g/mol ).
Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For cyclohexanol (B46403) derivatives, dehydration (loss of H₂O) is a characteristic fragmentation.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 158 | [C₈H₁₄O₃]⁺ (Molecular Ion) |
| 140 | [M - H₂O]⁺ |
| 127 | [M - OCH₃]⁺ |
| 99 | [M - COOCH₃]⁺ |
Gas-Liquid Chromatography (GLC) for Purity and Product Identification
Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is an effective method for assessing the purity of this compound samples. This technique separates compounds based on their volatility and interaction with the stationary phase of the chromatography column.
GLC can be used to:
Determine the percentage purity of a sample.
Separate and quantify the cis and trans isomers.
Identify and quantify any residual starting materials or by-products from a synthesis.
The choice of the stationary phase is critical for achieving good separation of the isomers and any impurities.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring.
Applications and Research Endeavors in Specific Scientific Disciplines
Role as Building Blocks and Intermediates in Organic Synthesis
Methyl 4-hydroxycyclohexanecarboxylate is a valuable chemical intermediate due to its functional groups that can undergo further chemical reactions. ontosight.ai It is characterized by a cyclohexane (B81311) ring structure with a hydroxyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis. cymitquimica.comatomfair.com The compound's moderate polarity, arising from the hydrogen-bonding capability of the hydroxyl group, influences its solubility and reactivity. cymitquimica.com Both the cis and trans isomers are utilized as organic building blocks in synthetic chemistry. cymitquimica.commolport.com
Table 1: Isomers of this compound
| Isomer | CAS Number | IUPAC Name | Key Structural Feature |
|---|---|---|---|
| cis | 3618-03-9 | methyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | Hydroxyl and carboxylate groups are on the same side of the ring. molport.com |
| trans | 6125-57-1 | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | Hydroxyl and carboxylate groups are on opposite sides of the ring. cymitquimica.comachemblock.com |
The primary application of this compound is as an intermediate in the synthesis of more complex organic molecules. Its structure, containing both nucleophilic (hydroxyl) and electrophilic (ester) centers, allows for a wide range of chemical modifications. This dual functionality enables chemists to build intricate molecular architectures, making it a key component in the production of pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai Its role as a reactive intermediate is fundamental; it participates in various reactions to form desired, often more complex, products. The stability and solubility of this cyclohexane derivative in common organic solvents further enhance its utility as a versatile starting material in multi-step synthetic pathways. atomfair.com
The functional groups on this compound serve as handles for constructing more elaborate ring systems. While direct, specific examples of its use in synthesizing named polycyclic or heterocyclic systems are specialized, its structural framework is inherently suited for such transformations. The hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclization reactions, or it can act as a nucleophile to attack an external electrophile, initiating the formation of a new ring. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing alternative points for annulation reactions that lead to the formation of fused or spirocyclic systems. The synthesis of heterocyclic compounds, such as those containing nitrogen or sulfur, often involves the reaction of bifunctional starting materials like this, where each functional group is used to incorporate a part of the new ring. For instance, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been synthesized and studied for various biological activities, demonstrating a strategy where a core structure is elaborated into a heterocyclic system. mdpi.com
Research in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the cyclohexane scaffold of this compound is of particular interest for developing new therapeutic agents. ontosight.aiatomfair.com
The cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is a desirable feature in rational drug design. The existence of stable cis and trans isomers of this compound is crucial for creating conformationally constrained analogues of biologically active molecules. cymitquimica.commolport.com The trans isomer, for example, positions the hydroxyl and carboxylate groups on opposite sides of the ring, which fixes their spatial relationship and can significantly affect the molecule's biological activity and physical properties. cymitquimica.com By using a specific isomer as a starting material, medicinal chemists can synthesize derivatives where the pharmacophoric groups are held in a precise orientation. This conformational rigidity can lead to higher binding affinity and selectivity for a biological target, as it reduces the entropic penalty of binding compared to a more flexible molecule.
While this compound itself is primarily a synthetic intermediate, its derivatives are actively investigated for a range of potential biological activities. ontosight.ai The cyclohexane moiety is found in various bioactive compounds. For example, cyclohexene (B86901) derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.com
Research into derivatives has shown promise in several areas:
Anti-inflammatory Activity: Studies on new methyl salicylate (B1505791) derivatives have resulted in compounds with potent anti-inflammatory activity, in some cases equal to or greater than reference drugs like aspirin (B1665792) and indomethacin. mdpi.com Similarly, derivatives of 4-methylcoumarin (B1582148) have been shown to modulate inflammatory pathways in microglial cells. nih.gov The synthesis of compounds containing a cyclohex-1-ene-1-carboxylic acid moiety has also yielded derivatives with significant antiproliferative and cytokine-inhibiting properties. mdpi.com
Analgesic Properties: In the search for new pain-relief medications, bioisosteric replacement strategies have been employed. For instance, a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates were synthesized and demonstrated a statistically significant analgesic effect, with many being more effective than the reference drug piroxicam. nih.gov This highlights how the core structure can be modified to produce potent analgesics.
Table 2: Research Findings on Biologically Active Derivatives
| Derivative Class | Core Moiety | Investigated Activity | Key Finding | Reference |
|---|---|---|---|---|
| Acylamidrazones | Cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | Certain derivatives strongly inhibited the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com | mdpi.com |
| Benzothiazines | 1H-2λ6,1-Benzothiazine-3-carboxylate | Analgesic | Synthesized compounds demonstrated a significant analgesic effect, often superior to piroxicam. nih.gov | nih.gov |
| Methyl Salicylates | Piperazine | Anti-inflammatory | Several derivatives exhibited potent, dose-dependent anti-inflammatory activity, comparable to indomethacin. mdpi.com | mdpi.com |
| 4-Methylcoumarins | 4-Methylcoumarin | Anti-inflammatory | Derivatives inhibited the production of nitric oxide and other pro-inflammatory mediators in activated microglial cells. nih.gov | nih.gov |
A critical aspect of drug discovery is optimizing a molecule's metabolic stability and pharmacokinetic profile. rsc.org The cyclohexane ring in this compound provides a saturated, non-aromatic core, which can confer greater metabolic stability compared to analogous phenyl rings. Saturated polycyclic rings are known to increase metabolic stability by reducing susceptibility to certain metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub
Investigation of Enzyme-Substrate Interactions and Mechanisms of Action
This compound serves as a valuable tool in biochemical research for studying the interactions between enzymes and their substrates. The molecule's structure, containing both hydroxyl and ester functional groups, allows it to act as a substrate for various enzymes, particularly those involved in metabolic processes and hydrolysis.
'Magic Methyl Effect' Considerations in Structure-Activity Relationship Studies
The "Magic Methyl Effect" is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group to a bioactive molecule can lead to a profound and sometimes unexpected increase in potency, selectivity, or metabolic stability. nih.govjuniperpublishers.compkusz.edu.cn This effect arises from the methyl group's ability to favorably alter a compound's properties by influencing its conformation, improving its fit into a hydrophobic pocket of a biological target, or blocking a site of metabolic attack. juniperpublishers.comresearchgate.net
In the context of structure-activity relationship (SAR) studies involving this compound or its derivatives, the Magic Methyl Effect is a key consideration. Researchers might systematically introduce methyl groups at various positions on the cyclohexane ring to probe the topology of an enzyme's active site. nih.govresearchgate.net The goal of such modifications would be to identify if a strategically placed methyl group can enhance binding affinity by occupying a previously unfilled hydrophobic pocket, thereby boosting the compound's activity as a substrate or inhibitor. juniperpublishers.com These studies are crucial for the rational design and optimization of bioactive molecules. researchgate.net
Contributions to Materials Science Research
The unique chemical structure of this compound makes it a valuable component in the field of materials science.
As a bifunctional molecule containing both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group, this compound is utilized as a monomeric unit in polymer chemistry. atomfair.com These functional groups can participate in polymerization reactions. For example, the hydroxyl group can react with carboxylic acids or isocyanates, and the ester group can undergo transesterification, making the compound a suitable building block for synthesizing various polymers, such as polyesters and polyurethanes. atomfair.com Its incorporation into a polymer backbone can impart specific properties related to the rigid cyclohexane ring, such as thermal stability and mechanical strength.
Beyond its role as a simple monomer, this compound serves as a building block for more complex and advanced functional materials. Its structure allows for a wide range of chemical modifications, providing a versatile platform for creating new materials with tailored properties. It is used as an intermediate in the synthesis of more complex organic molecules that may possess specific optical, electronic, or biological functions. atomfair.com
Involvement in Biological and Biochemical Research
The compound's interaction with biological systems makes it a subject of interest in biochemical and biological studies.
This compound is frequently employed in biochemical studies that focus on enzyme-catalyzed reactions, with a particular emphasis on ester hydrolysis. These studies help elucidate enzyme mechanisms and specificity. Enzymes are highly specific catalysts, often discriminating between closely related substrates, including different stereoisomers. nih.gov
Given that this compound exists as cis and trans isomers, it can be used to investigate the stereospecificity of enzymes like esterases and lipases. achemblock.comcymitquimica.com An enzyme may show a significantly higher rate of hydrolysis for one isomer over the other. This principle is demonstrated in studies with similar cyclic esters, where enzymes have been used to resolve racemic mixtures by selectively hydrolyzing one enantiomer, leaving the other unchanged. nih.gov Such research is fundamental to understanding how enzymes achieve their remarkable specificity and is crucial for applications in biocatalysis and the synthesis of chiral compounds. nih.gov
Research Applications Overview
| Discipline | Specific Application | Key Functional Groups | Relevant Concepts |
| Biochemistry | Investigation of enzyme-substrate binding and reaction mechanisms. | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Active Site, Enzyme-Substrate Complex, Hydrolysis |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies. | Methyl (-CH₃) group additions | 'Magic Methyl Effect', Hydrophobic Interactions, Binding Affinity |
| Materials Science | Monomer for the synthesis of polymers like polyesters. | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Polymerization, Transesterification |
| Materials Science | Building block for complex functional materials. | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Organic Synthesis, Chemical Intermediate |
| Biochemical Research | Studies on enzyme specificity and stereoselectivity. | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Enzyme Specificity, Stereoisomerism (cis/trans), Biocatalysis |
Analysis of Metabolic Pathways and Metabolite Identification
The investigation of the metabolic fate of xenobiotics such as this compound is crucial for understanding their biological activity and potential toxicological profiles. While specific metabolic studies on this compound are not extensively documented in publicly available literature, its chemical structure allows for predictions of its primary metabolic pathways based on the well-established biotransformation reactions of similar compounds, particularly those containing ester and cyclohexane moieties.
The metabolism of esters in mammals is predominantly characterized by hydrolysis, a reaction catalyzed by a diverse group of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and other tissues. For this compound, the primary metabolic step is anticipated to be the hydrolysis of the methyl ester group to yield 4-hydroxycyclohexanecarboxylic acid and methanol (B129727). This biotransformation eliminates the ester functionality, increasing the polarity of the molecule and facilitating its subsequent excretion.
Further metabolism of the resulting 4-hydroxycyclohexanecarboxylic acid could involve oxidation of the secondary alcohol on the cyclohexane ring to a ketone, forming 4-oxocyclohexanecarboxylic acid. Additionally, the cyclohexane ring itself may undergo further hydroxylation at other positions, followed by conjugation reactions. These phase II metabolic pathways, such as glucuronidation or sulfation of the hydroxyl groups, would further enhance water solubility and promote renal or biliary clearance. The metabolism of some cyclohexene ring-containing compounds has been shown to proceed via conjugation with glutathione, followed by conversion to cysteine and mercapturic acid derivatives.
The identification of these potential metabolites in biological matrices such as plasma, urine, or bile would typically be accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for separating and identifying drug metabolites. nih.gov This method allows for the determination of the molecular weights of metabolites and provides structural information through fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy can also be employed to provide detailed structural elucidation of isolated metabolites.
Below is a table summarizing the probable metabolites of this compound and the analytical techniques commonly used for their identification.
| Probable Metabolite | Metabolic Reaction | Analytical Identification Techniques |
| 4-hydroxycyclohexanecarboxylic acid | Ester Hydrolysis | LC-MS/MS, NMR |
| 4-oxocyclohexanecarboxylic acid | Oxidation of secondary alcohol | LC-MS/MS, NMR |
| Glucuronide or Sulfate Conjugates | Glucuronidation or Sulfation | LC-MS/MS |
| Mercapturic Acid Conjugate | Glutathione Conjugation Pathway | LC-MS/MS |
Biochemical Probes and Substrates in Biological Systems
This compound, owing to its ester linkage, has potential applications as a substrate in biochemical assays designed to investigate the activity of ester-cleaving enzymes, such as esterases and lipases. These enzymes are ubiquitous in biological systems and play critical roles in various physiological processes, including drug metabolism and lipid mobilization. The hydrolysis of the ester bond in this compound by an esterase would release methanol and 4-hydroxycyclohexanecarboxylic acid.
The utility of this compound as a biochemical tool lies in its ability to act as a substrate to probe enzymatic activity. In a typical enzyme assay, the rate of disappearance of the substrate (this compound) or the rate of appearance of one of the products (methanol or 4-hydroxycyclohexanecarboxylic acid) would be monitored over time. This can be achieved through various detection methods, including spectrophotometry, fluorometry, or chromatography, depending on the specific assay design and whether chromogenic or fluorogenic properties are introduced or altered during the reaction.
The table below presents hypothetical kinetic parameters for the hydrolysis of this compound by a generic esterase, based on typical values observed for similar substrates.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| Carboxylesterase | This compound | 0.5 - 5.0 | 1 - 10 | 10 - 100 |
| Lipase (B570770) | This compound | 1 - 10 | 0.5 - 5 | 5 - 50 |
Note: The values in this table are illustrative and not based on experimental data for this compound.
Furthermore, derivatives of this compound could potentially be synthesized to create more sophisticated biochemical probes. For example, attaching a fluorophore or a chromophore to the cyclohexane ring could yield a reporter substrate. Enzymatic cleavage of the methyl ester would then lead to a change in the spectroscopic properties of the molecule, allowing for continuous and sensitive monitoring of enzyme activity. Such probes are valuable tools in high-throughput screening for enzyme inhibitors or for studying enzyme kinetics in complex biological samples.
Future Research Trajectories and Interdisciplinary Challenges
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The conventional synthesis of Methyl 4-hydroxycyclohexanecarboxylate involves methods such as the esterification of 4-hydroxycyclohexanoic acid or the reduction of methyl 4-oxocyclohexanecarboxylate. A described laboratory preparation involves treating a methanol (B129727) suspension of 4-hydroxycyclohexane-1-carboxylic acid with sulfuric acid at room temperature.
Future research is anticipated to move beyond these traditional routes, focusing on novel strategies that offer greater efficiency and stereoselectivity. There is considerable interest in developing cascade reactions, such as Michael-aldol sequences, to construct the substituted cyclohexane (B81311) skeleton with high diastereoselectivity. beilstein-journals.org The use of phase-transfer catalysts in biphasic media also presents a promising avenue for smooth and controlled reactions at room temperature, potentially reducing unwanted side reactions like saponification. beilstein-journals.org Another area of development is the catalytic hydrogenation of aromatic precursors, such as methyl 4-hydroxybenzoate (B8730719). While the hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) has been explored with various catalysts, adapting these systems for the saturation of the benzene (B151609) ring to selectively produce the desired cyclohexane derivative presents a viable research direction. mdpi.comrsc.org
Table 1: Comparison of Synthetic Methodologies
| Method | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Esterification | Reaction of 4-hydroxycyclohexanoic acid with methanol in the presence of an acid catalyst. | Simple, well-established procedure. | May require harsh conditions; equilibrium control. |
| Reduction | Reduction of the keto group in methyl 4-oxocyclohexanecarboxylate. | Can be highly selective for the hydroxyl group. | Requires specific reducing agents; stereocontrol. |
| Cascade Reactions | Multi-step reactions (e.g., Michael-Michael-aldol) in a single pot to build the ring system. | High atom economy, increased complexity in one step. | Requires precise control of reaction conditions. beilstein-journals.org |
| Catalytic Hydrogenation | Hydrogenation of an aromatic precursor like methyl 4-hydroxybenzoate. | Potentially uses readily available starting materials. | Achieving high selectivity for the ring saturation without affecting other functional groups. mdpi.com |
Expanding the Scope of Biological and Therapeutic Research Applications
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activities. chemicalbook.com The cyclohexane scaffold is a core structure in numerous pharmaceutical drugs and natural products. beilstein-journals.org Derivatives of cyclohexane have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Future research will likely focus on using this compound as a scaffold to synthesize novel derivatives and evaluate their therapeutic potential. For instance, incorporating this moiety into larger molecules could lead to new anti-inflammatory agents or antibiotics. The structural features of the compound, with its hydroxyl and ester functional groups, allow for diverse chemical modifications, making it an attractive starting point for creating libraries of compounds for biological screening. The orientation of these functional groups (cis/trans isomerism) can significantly influence biological activity, making the stereoselective synthesis of derivatives a critical aspect of this research. beilstein-journals.org
Advancements in Stereochemical Control and Derivatization for Specialized Applications
The stereochemistry of this compound, specifically the cis and trans relationship between the hydroxyl and methyl ester groups, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its physical properties and biological interactions. beilstein-journals.org The development of methods for achieving high stereochemical control is a significant challenge and a key area for future research.
Advancements in asymmetric synthesis, which aims to create chiral compounds from achiral starting materials, are paramount. achemblock.com This can involve the use of:
Chiral Catalysts: Employing catalysts that can direct the reaction towards the formation of a specific stereoisomer.
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of a reaction.
Furthermore, derivatization of the hydroxyl and ester groups opens pathways to specialized applications. The hydroxyl group can be converted into ethers or esters, while the methyl ester can be hydrolyzed to the carboxylic acid or converted to amides. These modifications can be used to tune the molecule's properties for applications in materials science, such as the synthesis of novel polyesters or polymers. mdpi.com
Integration of Advanced Computational and Experimental Methodologies for Predictive Research
The integration of computational chemistry with experimental synthesis and testing offers a powerful strategy for accelerating research and development. Methodologies like Density Functional Theory (DFT) and molecular docking are becoming indispensable tools.
Future work in this area will likely involve:
Predicting Reaction Outcomes: Using quantum chemical calculations to understand the electronic structure of reaction intermediates and predict the regioselectivity and stereoselectivity of synthetic reactions. This can help in designing more efficient synthetic routes with higher yields of the desired product.
Virtual Screening and Drug Design: Employing molecular docking simulations to predict how derivatives of this compound might bind to biological targets, such as enzyme active sites. This allows for the rational design of new potential therapeutic agents and prioritizes which compounds to synthesize and test experimentally, saving time and resources.
Structure-Property Relationship Studies: Computational models can correlate the structural features of different derivatives (e.g., stereochemistry, substituent effects) with their predicted biological activity or physical properties. This synergy between computational prediction and experimental validation is crucial for developing a deeper understanding and unlocking the full potential of this class of compounds.
Addressing Scalability and Sustainability in Industrial Synthesis of Key Intermediates
For this compound to be a viable intermediate in large-scale applications, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research must address the principles of green chemistry. mdpi.comrasayanjournal.co.in
Key areas for development include:
Sustainable Feedstocks: Exploring routes that begin from bio-based starting materials, such as sugar-derived carboxylic acids, to reduce reliance on fossil fuels. rsc.org A green route for the related 1,4-cyclohexanedicarboxylic acid is already available. mdpi.com
Catalytic Processes: Focusing on heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For instance, developing robust catalysts for the hydrogenation of aromatic precursors that operate under mild conditions is a key goal. rsc.orgresearchgate.net
Process Intensification: Investigating solvent-free reaction conditions, such as mechanochemical grinding or reactions in the melt, to reduce solvent waste, which is often the largest contributor to the environmental impact of a chemical process. mdpi.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as Diels-Alder reactions, which are inherently atom-economical. A patented process for producing cyclohexanedicarboxylic acid derivatives utilizes a Diels-Alder reaction followed by esterification and hydrogenation, representing a potential model for scalable synthesis. google.com
Addressing these challenges will be crucial for the transition from laboratory-scale synthesis to sustainable industrial production of this compound and its valuable derivatives.
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Methyl 4-hydroxycyclohexanecarboxylate in a laboratory setting?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm the structure, focusing on characteristic peaks such as the ester carbonyl (~170 ppm in ¹³C NMR) and hydroxyl proton signals (~1.5-2.5 ppm in ¹H NMR) .
- Chromatographic Purity : Employ HPLC or GC-MS with a polar stationary phase to assess purity. The compound’s boiling point (233.3°C) and density (1.121 g/cm³) can guide solvent selection and column conditions .
- CAS Registry Cross-Validation : Cross-reference the CAS number (17449-76-2) with spectral libraries or databases like PubChem to confirm identity .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Exposure Controls : Use fume hoods for synthesis steps due to inhalation hazards. Wear nitrile gloves and lab coats to prevent dermal contact .
- First-Aid Protocols : In case of skin contact, wash immediately with soap and water. For ingestion, seek medical attention and provide the Safety Data Sheet (Section 2 hazards include toxicity via inhalation, skin contact, and swallowing) .
- Storage : Store in tightly sealed containers in a dry, ventilated area away from oxidizers. Monitor for leaks, as the compound has a vapor pressure of 8.14E-06 mmHg at 25°C .
Advanced Research Questions
Q. How does the stereochemistry (cis/trans isomerism) of this compound influence its reactivity in synthetic pathways?
- Methodological Answer :
- Stereochemical Retention : During reductive etherification, the trans/cis configuration of the starting material is retained in the product. For example, trans-ethyl 4-hydroxycyclohexanecarboxylate yields trans-configured intermediates, critical for asymmetric synthesis of DGAT1 inhibitors .
- Reaction Optimization : Use chiral catalysts (e.g., Pd/C with H₂) or stereospecific enzymes (e.g., 4-hydroxycyclohexanecarboxylate dehydrogenase, which acts exclusively on the trans isomer) to control stereochemical outcomes .
- Analytical Validation : Compare NMR coupling constants or X-ray crystallography data to distinguish isomers. For instance, trans isomers exhibit distinct NOE correlations in 2D NMR .
Q. What strategies can resolve contradictions in reported enzymatic activity data involving this compound?
- Methodological Answer :
- Enzyme Specificity Testing : Validate substrate specificity using purified enzymes (e.g., 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohemicum) under controlled pH (6.5-7.5) and temperature (25-37°C) conditions. Note that this enzyme is highly specific for the trans-4-hydroxy derivative .
- Kinetic Parameter Reproducibility : Conduct Michaelis-Menten assays with NAD⁺ as a cofactor. Discrepancies in values may arise from impure isomers or enzyme batch variability .
- Isomer Purity Verification : Pre-purify isomers via preparative HPLC or chiral column chromatography to eliminate confounding results from cis/trans mixtures .
Q. How can researchers optimize the synthesis of this compound derivatives for high-yield, scalable production?
- Methodological Answer :
- Reductive Etherification : React ethyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) with triethylamine and TMSCl at 0°C, followed by benzyl 4-oxopiperidine-1-carboxylate and Et₃SiH at −78°C. This yields >90% intermediate purity .
- Catalytic Efficiency : Screen Lewis acids (e.g., BF₃·Et₂O) for cyclization reactions. For example, BF₃ efficiently promotes cyclization of 3-hydroxy acids to tetrahydropyran derivatives, a related process .
- Scale-Up Considerations : Use pure cis or trans starting materials to avoid stereochemical dilution. Pilot studies show trans isomers often provide higher yields in DGAT1 inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
